molecular formula C19H16F2N4O3S B2547522 N-(2,5-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897613-97-7

N-(2,5-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2547522
CAS RN: 897613-97-7
M. Wt: 418.42
InChI Key: BBWNQXRRLAABMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Antimicrobial Activity

Research on derivatives of rhodanine-3-acetic acid, a structurally related compound, has demonstrated significant antimicrobial activity against a range of bacteria, mycobacteria, and fungi. These compounds have shown particular efficacy against mycobacteria, with certain derivatives displaying minimum inhibitory concentrations (MIC) effective against Mycobacterium tuberculosis. This highlights the potential of such compounds in addressing resistant strains of bacteria and mycobacteria (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer and Antiviral Activities

Derivatives incorporating the thiazol-4-yl moiety have been synthesized and tested for their anticancer and antiviral activities. Some compounds demonstrated selective inhibition of leukemia cell lines and showed high activity against the Tacaribe virus strain. This suggests the potential therapeutic applications of these compounds in treating specific cancers and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Anticancer Agents with Low Toxicity

A series of compounds designed as PI3K and mTOR dual inhibitors, including derivatives with the alkylurea moiety replacing the acetamide group, have shown potent antiproliferative activities against various cancer cell lines. These compounds retained antiproliferative activity and demonstrated reduced acute oral toxicity, suggesting their potential as anticancer agents with low toxicity (Xie, Li, Wang, Mao, Xin, Lu, Mei, & Zhang, 2015).

Antioxidant and Anti-inflammatory Compounds

Novel derivatives containing the thiazol-4-yl moiety have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some compounds exhibited good antioxidant activity in various assays, and others showed excellent anti-inflammatory activity. This indicates the potential use of these compounds in treating conditions associated with oxidative stress and inflammation (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

Antiproliferative Effect and VEGF-A Inhibition

Compounds synthesized with benzophenone-thiazole derivatives have been evaluated for their antiproliferative effects and ability to inhibit VEGF-A, a key factor in angiogenesis. These studies suggest the potential of these compounds in cancer therapy by inhibiting tumor growth through VEGF-A inhibition (Prashanth, Thirusangu, Vijay Avin, Lakshmi Ranganatha, Prabhakar, & Khanum, 2014).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O3S/c1-28-16-5-3-2-4-14(16)24-18(27)25-19-22-12(10-29-19)9-17(26)23-15-8-11(20)6-7-13(15)21/h2-8,10H,9H2,1H3,(H,23,26)(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWNQXRRLAABMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

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